molecular formula C16H20FN7O B12225615 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B12225615
M. Wt: 345.37 g/mol
InChI Key: DZPTZMPPBNCUNI-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a pyridazine ring, a piperazine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen functionalities.

    Substitution: Utilizing nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine include:

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 1-(2-Pyrimidyl)piperazine
  • Pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyridazine, piperazine, and morpholine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H20FN7O

Molecular Weight

345.37 g/mol

IUPAC Name

4-[6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C16H20FN7O/c17-13-11-18-16(19-12-13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2

InChI Key

DZPTZMPPBNCUNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=C(C=N4)F

Origin of Product

United States

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